7-Amino-2,1,3-benzothiadiazol-4(1h)-one
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Overview
Description
7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with nitrous acid to form the thiadiazole ring. This reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of 7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.
Scientific Research Applications
7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar structural features but different reactivity and applications.
2-Aminobenzo[d]oxazole: Shares the benzene ring and amino group but has an oxazole ring instead of a thiadiazole ring.
Uniqueness
7-Aminobenzo[c][1,2,5]thiadiazol-4(1H)-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Biological Activity
7-Amino-2,1,3-benzothiadiazol-4(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the benzothiadiazole family, which is known for its potential in medicinal chemistry, particularly in antimicrobial, anticancer, and antioxidant applications. This article explores the biological activity of this compound through various studies and data.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzothiadiazole, specific compounds showed higher antimicrobial activity compared to standard antibiotics like cefotaxime and fluconazole. The minimum inhibitory concentration (MIC) values for several derivatives ranged from 4 to 20 µmol/L against various bacterial strains.
Compound | MIC (µmol/L) | Bacterial Strain |
---|---|---|
7a | 6 | Bacillus subtilis |
7d | 12 | Chlamydia pneumonia |
9a | 8 | Salmonella typhi |
The presence of electron-withdrawing groups and specific structural features in these compounds enhanced their antimicrobial efficacy. For instance, compound 7a demonstrated equipotent activity with cefotaxime against Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has been investigated against various tumor cell lines. In vitro studies revealed that certain derivatives exhibited cytotoxicity comparable to doxorubicin—a well-known chemotherapeutic agent—against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines.
Compound | IC50 (µM) | Cell Line |
---|---|---|
7a | <10 | NCI-H460 |
7d | <15 | HepG2 |
9a | <20 | HCT-116 |
These findings suggest that modifications in the benzothiadiazole structure can lead to enhanced anticancer properties .
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of this compound. Compounds derived from this scaffold exhibited potent inhibition of lipid peroxidation and free radical scavenging abilities. The antioxidant effect was measured using assays such as ABTS free radical scavenging.
Compound | Inhibition (%) |
---|---|
7a | 91.2 |
7d | 92.8 |
9d | 90.4 |
These results indicate that the compound not only protects cellular components from oxidative damage but also holds promise as a therapeutic agent in oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, its anticancer activity may be linked to the inhibition of key signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial action may stem from the disruption of microbial cell membrane integrity or interference with essential metabolic processes .
Case Studies
Several studies have highlighted the pharmacological potential of benzothiadiazole derivatives:
- Anticancer Study : A derivative of benzothiadiazole demonstrated a significant reduction in tumor growth in xenograft models when administered at doses as low as 200 mg/kg .
- Antimicrobial Efficacy : Another study reported that benzothiadiazole derivatives showed promising results against multi-drug resistant bacterial strains, suggesting their potential as new antibiotic agents .
- Oxidative Stress Protection : Research indicated that certain derivatives could protect neuronal cells from oxidative damage induced by toxins, highlighting their neuroprotective capabilities .
Properties
CAS No. |
1753-27-1 |
---|---|
Molecular Formula |
C6H5N3OS |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
7-amino-2,1,3-benzothiadiazol-4-ol |
InChI |
InChI=1S/C6H5N3OS/c7-3-1-2-4(10)6-5(3)8-11-9-6/h1-2,10H,7H2 |
InChI Key |
XQYKSXXFMBXUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)O)N |
Origin of Product |
United States |
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